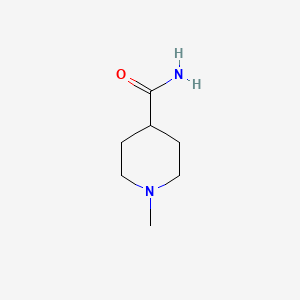

1-Methylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVJTKWOCSGJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320737 | |

| Record name | 1-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62718-28-9 | |

| Record name | 1-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxamide: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carboxamide is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with a methyl group on the nitrogen and a carboxamide functional group, provides a versatile scaffold for the synthesis of a diverse array of more complex molecules. This guide offers a comprehensive overview of the fundamental properties of this compound, including its synthesis, analytical characterization, and a discussion of the known biological activities of closely related analogues, thereby providing a valuable resource for researchers utilizing this compound in their work.

While this compound itself is primarily utilized as a building block in organic synthesis, the broader class of piperidine-4-carboxamide derivatives has been investigated for a range of therapeutic applications. These include the development of antimalarial agents, inhibitors of secretory glutaminyl cyclase for potential Alzheimer's disease treatment, and as scaffolds for anticancer drug candidates[1]. This highlights the importance of understanding the basic properties of this foundational molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 62718-28-9 | [2][3] |

| Molecular Formula | C₇H₁₄N₂O | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Canonical SMILES | CN1CCC(CC1)C(=O)N | [2] |

| InChI | InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | [2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 1-methylpiperidine-4-carboxylic acid (also known as 1-methylisonipecotic acid). The overall synthetic pathway involves the esterification of the carboxylic acid followed by aminolysis of the resulting ester.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

The first step involves the conversion of 1-methylpiperidine-4-carboxylic acid hydrochloride to its corresponding methyl ester. This is a classic Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. In this case, thionyl chloride serves as a convenient source of HCl in situ, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol.

Experimental Protocol:

-

To a stirred solution of 1-methylisonipecotic acid hydrochloride (1 mole) in methanol (8 equivalents), cooled to -10 °C in an ice-salt bath, add thionyl chloride (1.55 equivalents) dropwise over 1 hour, maintaining the temperature below 0 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 40 °C. Maintain this temperature for 2 hours to ensure the completion of the reaction.

-

Cool the reaction mixture and carefully neutralize it to approximately pH 8 with a saturated aqueous solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid[4].

Step 2: Synthesis of this compound

The second step is the aminolysis of the methyl ester with ammonia to form the primary amide. This nucleophilic acyl substitution reaction involves the attack of ammonia on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxide leaving group.

Experimental Protocol:

-

Dissolve methyl 1-methylpiperidine-4-carboxylate (1 mole) in a saturated solution of ammonia in methanol.

-

Transfer the solution to a sealed pressure vessel.

-

Heat the reaction mixture with stirring to a temperature between 80-100 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The 1H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

N-CH₃: A singlet around 2.2-2.4 ppm, integrating to 3 protons.

-

Piperidine ring protons (axial and equatorial): A series of multiplets in the range of 1.5-3.0 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield compared to the protons on C3 and C5. The proton at C4 will also be deshielded due to the adjacent carbonyl group.

-

-CONH₂: Two broad singlets corresponding to the two amide protons, typically in the range of 5.5-7.5 ppm, which are exchangeable with D₂O.

13C NMR (Carbon NMR): The 13C NMR spectrum should display seven distinct carbon signals.

-

C=O (amide): A signal in the range of 175-180 ppm.

-

Piperidine ring carbons:

-

C2 and C6: Signals in the range of 55-60 ppm.

-

C4: A signal around 40-45 ppm.

-

C3 and C5: Signals in the range of 25-30 ppm.

-

-

N-CH₃: A signal around 46 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretch (amide): Two medium to strong bands in the region of 3100-3500 cm⁻¹.

-

C-H stretch (alkane): Strong absorptions in the 2800-3000 cm⁻¹ region.

-

C=O stretch (amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

-

N-H bend (amide II band): A medium to strong absorption around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the piperidine ring. A prominent fragment at m/z 70 is often observed in the mass spectra of N-methylpiperidine derivatives, corresponding to the N-methyl-Δ¹-piperidinium cation.

Pharmacological Profile: A Field of Opportunity

Currently, there is a notable lack of publicly available pharmacological data specifically for this compound. The primary role of this compound in the scientific literature is as a synthetic intermediate for the construction of more complex, biologically active molecules. However, the piperidine-4-carboxamide scaffold is a recurring motif in a variety of pharmacologically active compounds, suggesting that this compound could serve as a valuable starting point for new drug discovery programs.

Derivatives of piperidine-4-carboxamide have been investigated for a range of biological targets:

-

Antimalarial Agents: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in animal models of malaria.

-

Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide moiety has been recognized as a novel scaffold for the design of sQC inhibitors, which are being explored as a potential therapeutic strategy for Alzheimer's disease.

-

Anticancer Agents: Hybrid molecules incorporating the piperidine-4-carboxamide structure have been synthesized and evaluated for their potential as multi-kinase inhibitors for cancer therapy.

The lack of direct pharmacological data for this compound presents an opportunity for researchers. Screening this compound against a broad range of biological targets could uncover novel activities and provide the basis for the development of new therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, including a detailed synthetic protocol and expected analytical characteristics. While direct pharmacological data for this specific compound is currently limited, the established biological activities of its derivatives underscore the potential of the piperidine-4-carboxamide scaffold in drug discovery. The information presented herein is intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the effective use of this compound in their scientific endeavors.

References

- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. iris.unica.it [iris.unica.it]

- 4. rsc.org [rsc.org]

1-Methylpiperidine-4-carboxamide chemical structure and analysis

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxamide: Structure, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthetic pathways, and detailed analytical methodologies. The focus is on the practical application of these techniques, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal framework for optimizing drug-target interactions. This compound (CAS No. 62718-28-9) is a valuable derivative within this class.[1][2] It serves as a crucial intermediate and structural motif in the development of novel therapeutics, including potent antimalarial agents, anticancer compounds targeting multiple kinases, and inhibitors of secretory glutaminyl cyclase (sQC), a promising target for Alzheimer's disease treatment.[3][4] Understanding its chemical properties and establishing rigorous analytical methods for its characterization are therefore paramount for any research and development program utilizing this compound.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent properties.

Chemical Structure

The IUPAC name for this compound is This compound .[1] Its structure consists of a piperidine ring N-alkylated with a methyl group and substituted at the C4 position with a primary carboxamide group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of key computed and experimental properties is essential for experimental design, including solubility testing, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| CAS Number | 62718-28-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CN1CCC(CC1)C(=O)N | PubChem[1] |

| Boiling Point | 286.1°C at 760 mmHg (Predicted) | LookChem[5] |

| Density | 1.046 g/cm³ (Predicted) | LookChem[5] |

| LogP | 0.45 (Predicted) | LookChem[5] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

Synthesis Pathways

The synthesis of this compound can be approached through several routes, typically starting from piperidine-4-carboxylic acid or its derivatives. A common and efficient laboratory-scale synthesis involves two key steps:

-

Amidation of a Carboxylic Acid Ester: The synthesis often begins with a commercially available ester, such as methyl 1-methylpiperidine-4-carboxylate. This ester can be synthesized by reacting 1-methylisonipecotic acid hydrochloride with methanol in the presence of a reagent like thionyl chloride.[6] The resulting ester is then subjected to ammonolysis, where it is treated with ammonia (or a source thereof) to form the primary amide.

-

Reductive Amination: An alternative route starts with 4-carboxamidopiperidine. This precursor undergoes reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to introduce the N-methyl group.[5]

Expert Insight: The choice of synthetic route often depends on the starting material's availability and cost. The reductive amination approach is highly efficient and selective, making it a preferred method in many contexts due to its mild reaction conditions and high yields.

Comprehensive Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stability of a compound intended for research or drug development. The following workflow outlines a logical approach to the analysis of this compound.

Caption: A logical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see:

-

A singlet corresponding to the N-methyl group (CH₃).

-

Multiplets for the piperidine ring protons (CH₂ and CH).

-

Broad singlets for the amide protons (NH₂), which are exchangeable with D₂O.[7]

-

-

¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon framework of the molecule. Key expected signals include:

-

A peak for the carbonyl carbon of the amide.

-

Signals for the distinct carbons of the piperidine ring.

-

A signal for the N-methyl carbon.

-

Causality Behind Experimental Choices: The choice of solvent is critical. A solvent like Deuterated Chloroform (CDCl₃) will show the amide protons, while Deuterium Oxide (D₂O) will cause them to exchange, leading to their disappearance from the spectrum.[7] This experiment is a definitive way to identify labile protons associated with N-H or O-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.

-

Technique: Electrospray Ionization (ESI) is the preferred method for a polar molecule like this. It is a soft ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺.

-

Expected Result: For a molecular formula of C₇H₁₄N₂O, the monoisotopic mass is 142.11 Da.[1] The ESI-MS spectrum in positive ion mode should show a major peak at m/z 143.12, corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H Stretch: Primary amides typically show two bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[7]

-

C=O Stretch (Amide I band): A strong, sharp absorption peak around 1630-1680 cm⁻¹.

-

N-H Bend (Amide II band): An absorption peak around 1550-1640 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

-

C-N Stretch: Typically found in the fingerprint region (1000-1350 cm⁻¹).[7]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.

Challenge & Rationale: this compound lacks a significant UV chromophore, making detection by standard UV-Vis detectors challenging and insensitive. Therefore, a "universal" detector that does not rely on light absorption is required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal. Furthermore, the compound is polar and may show poor retention on standard reversed-phase columns. To overcome this, an ion-pairing agent is often employed.[8]

Protocol: Purity Determination by HPLC-CAD

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

-

Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size, or equivalent.

-

Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water. (HFBA acts as an ion-pairing agent to improve retention of the basic analyte).[8]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

CAD Settings: Nitrogen gas pressure at 35 psi.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 70% B

-

15-18 min: 70% B

-

18-18.1 min: 70% to 10% B

-

18.1-25 min: 10% B (re-equilibration)

-

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of water and acetonitrile to achieve a 1 mg/mL solution.

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

-

Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), this compound and its precursors should be handled with care.

-

Hazards: May cause skin, eye, and respiratory irritation.[9][10]

-

Precautions for Safe Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Avoid formation of dust and aerosols.[12]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

-

-

Storage Conditions:

Conclusion

This compound is a molecule of significant interest in contemporary drug discovery. Its synthesis is well-established, and its characterization can be achieved through a multi-technique analytical approach. The methodologies described in this guide, from structural elucidation by NMR and MS to purity assessment by a tailored HPLC-CAD method, provide a robust framework for ensuring the quality and integrity of this compound. By understanding the scientific principles behind each experimental choice, researchers can confidently generate reliable data, accelerating their research and development efforts.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 339011, this compound. Available at: [Link]

-

PrepChem (2023). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2760460, N-methylpiperidine-4-carboxamide. Available at: [Link]

-

LookChem (n.d.). This compound. Available at: [Link]

-

SpectraBase (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

-

ResearchGate (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Available at: [Link]

-

Autech Industry Co.,Limited (2025). 1-methyl-piperidine-4-carboxylic acid methoxy-methyl-amide. Available at: [Link]

-

Tantry, S. J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(7), 1186-1199. Available at: [Link]

-

NIST (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry (2019). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

-

Pharmaffiliates (n.d.). 1-Methylpiperidine-4-carboxylic Acid. Available at: [Link]

-

Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available at: [Link]

-

AR Life Sciences (2024). This compound. Available at: [Link]

-

Wikipedia (n.d.). Amine. Available at: [Link]

-

Zhang, K., et al. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies, 33(10), 965-975. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11321572, 1-Boc-4-Methylpiperidine. Available at: [Link]

-

ResearchGate (n.d.). HPLC profile of aspartimide formation under forced conditions. Available at: [Link]

Sources

- 1. This compound | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound|62718-28-9 [benchchem.com]

- 4. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to 1-Methylpiperidine-4-carboxamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth overview of 1-methylpiperidine-4-carboxamide, a key heterocyclic building block in modern medicinal chemistry. We will cover its precise chemical identification, including its IUPAC name and relevant synonyms, and detail its core physicochemical properties. The primary focus of this document is to provide a robust, field-proven protocol for its synthesis via reductive amination of piperidine-4-carboxamide, followed by a comprehensive, self-validating methodology for its analytical characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, we will explore its critical role as a synthetic intermediate in the development of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals who require a practical, scientifically grounded understanding of this important compound.

Nomenclature and Chemical Identity

Accurate identification is the foundation of reproducible science. This compound is a disubstituted piperidine derivative characterized by a methyl group at the nitrogen atom (position 1) and a carboxamide group at position 4.

-

IUPAC Name: this compound[1]

-

Synonyms: 1-methylisonipecotamide, 4-PIPERIDINECARBOXAMIDE, 1-METHYL-[1]

-

PubChem Compound ID: 339011[1]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| Canonical SMILES | CN1CCC(CC1)C(=O)N | PubChem[1] |

| InChIKey | BTVJTKWOCSGJDQ-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Understanding the physical properties of a compound is crucial for its handling, storage, and application in synthetic protocols. The data presented below are computed properties, which serve as a reliable guide for laboratory practice.

Table 2: Computed Physicochemical Data

| Property | Value | Notes |

| XLogP3-AA (LogP) | -0.4 | Indicates high hydrophilicity.[1] |

| Hydrogen Bond Donor Count | 1 | From the primary amide (-NH₂) group.[1] |

| Hydrogen Bond Acceptor Count | 2 | From the carbonyl oxygen and piperidine nitrogen.[1] |

| Rotatable Bond Count | 1 | The C-C bond between the ring and carboxamide.[1] |

Synthesis Protocol: N-Methylation of Piperidine-4-carboxamide

The most direct and widely adopted method for synthesizing this compound is the N-methylation of its precursor, piperidine-4-carboxamide (also known as isonipecotamide). The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.

Causality of Method Selection: The Eschweiler-Clarke reaction is chosen for its high yield, operational simplicity, and the use of inexpensive reagents (formic acid and formaldehyde). It avoids the use of alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts. The reaction proceeds via reductive amination, where formaldehyde forms an intermediate iminium ion that is subsequently reduced in situ by formate (from formic acid).

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carboxamide (1.0 eq).

-

Reagent Addition: Add formic acid (HCOOH, ~2.5 eq) and aqueous formaldehyde (HCHO, ~2.2 eq). The reaction is typically performed without an additional solvent, as formic acid serves as both a reagent and solvent.

-

Heating: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Basify the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until the pH is >10. This step is critical to deprotonate the product and neutralize excess formic acid.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). The choice of solvent is dictated by the product's solubility and ease of removal.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthesis workflow for this compound.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is non-negotiable. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system to ensure the correct structure has been synthesized.

Expected Analytical Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:

-

A singlet integrating to 3 protons around δ 2.2-2.3 ppm, corresponding to the N-methyl (N-CH₃) group.

-

Multiplets corresponding to the piperidine ring protons. Typically, the axial and equatorial protons will show distinct chemical shifts and coupling patterns. Protons at C2 and C6 adjacent to the nitrogen will be downfield compared to those at C3 and C5.

-

A broad singlet or two distinct broad signals for the amide (-CONH₂) protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show 7 distinct signals, confirming the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) is ideal. In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 143.12.

This multi-faceted analytical approach ensures that the synthesized material is structurally correct and free of significant impurities, upholding the principles of experimental trustworthiness.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and synthetic intermediate in drug discovery. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve aqueous solubility and serve as a versatile scaffold.[3]

Key Roles:

-

Scaffold for CNS Agents: The piperidine moiety is a well-established scaffold for agents targeting the Central Nervous System (CNS). The N-methyl group can influence properties like blood-brain barrier penetration and receptor affinity.

-

Intermediate for Receptor Modulators: This compound is a precursor for more complex molecules designed to interact with specific biological targets. For example, derivatives are used in the synthesis of 5-HT receptor agonists and antagonists.[4]

-

Fragment in Drug Design: The this compound fragment can be incorporated into larger molecules to fine-tune pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. For instance, the related core is found in complex molecules like Zavegepant, a CGRP receptor antagonist for migraine treatment.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem (NIH) . This compound. Source: PubChem Database. URL: [Link]

-

PubChem (NIH) . N-methylpiperidine-4-carboxamide. Source: PubChem Database. URL: [Link]

-

AR Life Sciences . This compound. Source: AR Life Sciences Product Page. URL: [Link]

- Google Patents. Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Source: Google Patents Database.

-

MDPI . Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules Journal. URL: [Link]

-

Wikipedia . Zavegepant. Source: Wikipedia. URL: [Link]

Sources

- 1. This compound | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arlifesciences.com [arlifesciences.com]

- 3. mdpi.com [mdpi.com]

- 4. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 5. Zavegepant - Wikipedia [en.wikipedia.org]

- 6. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methylpiperidine-4-carboxamide mechanism of action

An In-depth Technical Guide to the Putative Mechanisms of Action of 1-Methylpiperidine-4-carboxamide

Abstract

This compound is a heterocyclic organic compound featuring a core piperidine scaffold, a structure of significant interest in medicinal chemistry and drug development. While direct, extensive pharmacological data on this compound itself is limited in publicly accessible literature, the piperidine-4-carboxamide moiety serves as a foundational structural framework for a diverse array of biologically active molecules. This technical guide synthesizes the current understanding of this scaffold's capabilities by examining the well-documented mechanisms of action of its derivatives. By analyzing these related compounds, we can infer the putative biological targets and pathways for this compound. This guide explores its potential roles in enzyme inhibition, G-protein coupled receptor (GPCR) modulation, and neurotransmitter transporter interactions, providing researchers and drug development professionals with a comprehensive overview of the scaffold's therapeutic potential.

Introduction: The Piperidine-4-Carboxamide Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1] Its chair-like, three-dimensional conformation allows for the precise spatial orientation of substituents, making it an ideal building block for designing molecules that can interact with complex biological targets. The 1-methyl and 4-carboxamide substitutions on this core structure provide key physicochemical properties:

-

1-Methyl Group: The tertiary amine at the N1 position is basic (pKa ~8-9), meaning it is typically protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

-

4-Carboxamide Group: The carboxamide moiety at the C4 position is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows for multiple points of interaction within a target's active site, enhancing binding affinity and specificity.

These features make the this compound scaffold a privileged structure for engaging with a wide range of biological targets. This guide will explore the most prominent mechanisms of action identified through the study of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem CID: 339011[2] |

| Molecular Weight | 142.20 g/mol | PubChem CID: 339011[2] |

| IUPAC Name | This compound | PubChem CID: 339011[2] |

| CAS Number | 62718-28-9 | PubChem CID: 339011[2] |

| Topological Polar Surface Area | 46.3 Ų | PubChem CID: 339011[2] |

| Predicted LogP | -0.4 | PubChem CID: 339011[2] |

Putative Mechanism 1: Enzyme Inhibition

The piperidine-4-carboxamide scaffold has proven to be a highly effective framework for the design of potent and selective enzyme inhibitors. The core structure serves as an anchor, allowing for functionalization at various positions to achieve high-affinity binding to enzyme active sites.[3]

Targeting Pathogen Proteasomes: An Anti-Infective Strategy

A compelling application of this scaffold is in the development of anti-malarial agents. Derivatives of piperidine carboxamide have been identified as potent, reversible, and species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), specifically targeting the chymotrypsin-like activity of the β5 subunit.[4]

Causality: The proteasome is essential for the parasite's life cycle, and its inhibition leads to cell death.[4] The piperidine carboxamide derivatives fit into a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine residue. This non-covalent binding mode is responsible for the observed species selectivity, as the corresponding pocket in human proteasomes has a different architecture.[4]

Experimental Validation: Fluorogenic Proteasome Inhibition Assay

This assay quantifies the inhibitory activity of a compound by measuring the reduction in the cleavage of a fluorogenic substrate.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA.

-

Enzyme: Purified P. falciparum 20S proteasome.

-

Substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin) dissolved in DMSO.

-

Test Compound: this compound derivative dissolved in DMSO to create a dilution series.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test compound dilutions.

-

Add the purified Pf20S proteasome to all wells except the negative control.

-

Pre-incubate the plate to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates relative to positive (enzyme + DMSO) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

-

Diagram 1: Workflow for a Fluorogenic Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC₅₀ of an inhibitor.

Inhibition of Bacterial Enzymes

Derivatives of the piperidine scaffold have also been investigated as inhibitors of essential bacterial enzymes. One notable target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[5] MenA is a critical enzyme in the menaquinone biosynthetic pathway, which is essential for the bacterium's electron transport chain and long-term survival.[5]

Causality: The piperidine moiety often serves as a basic amine anchor, while modifications to the carboxamide and other positions on the ring allow the molecule to occupy hydrophobic pockets within the MenA active site, disrupting its catalytic function.

Putative Mechanism 2: G-Protein Coupled Receptor (GPCR) Antagonism

The piperidine-4-carboxamide scaffold is a key component in several potent and selective GPCR antagonists.

CCR5 Antagonism for Anti-HIV Therapy

A significant finding is the development of novel piperidine-4-carboxamide derivatives as potent C-C chemokine receptor type 5 (CCR5) inhibitors.[6] CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, these compounds prevent viral entry.

Causality: The design of these inhibitors was based on a pharmacophore model where the protonated piperidine nitrogen interacts with key acidic residues in the transmembrane domain of CCR5. The carboxamide and other appended groups engage in hydrophobic and hydrogen bonding interactions within the receptor pocket, leading to high-affinity binding.[6] Compounds developed from this scaffold have shown anti-HIV-1 activity with IC₅₀ values in the nanomolar range, comparable to the approved drug Maraviroc.[6]

Table 2: Biological Activity of Representative Piperidine-4-Carboxamide Derivatives

| Compound ID | Target | Assay Type | Potency (IC₅₀) | Source |

| 16g | Human CCR5 | Calcium Mobilization | 25.73 nM | Eur. J. Med. Chem.[6] |

| 16i | Human CCR5 | Calcium Mobilization | 25.53 nM | Eur. J. Med. Chem.[6] |

| 16g | HIV-1 (NL4.3) | Single Cycle Antiviral | 73.01 nM | Eur. J. Med. Chem.[6] |

| 16i | HIV-1 (NL4.3) | Single Cycle Antiviral | 94.10 nM | Eur. J. Med. Chem.[6] |

| Zavegepant | CGRP Receptor | Receptor Antagonist | - | Wikipedia[7] |

Note: Zavegepant contains a 1-methylpiperidin-4-yl group as part of a larger, more complex structure.[7]

Putative Mechanism 3: Modulation of CNS Targets

The ability of the piperidine scaffold to cross the blood-brain barrier makes it a valuable core for CNS-acting drugs. Derivatives have shown activity at key neurological targets, including neurotransmitter transporters and sigma receptors.

Dopamine Reuptake Inhibition

A study of various piperidine-4-carboxamide derivatives demonstrated their potential as potent dopamine reuptake inhibitors.[8] The dopamine transporter (DAT) is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signal. Inhibition of DAT increases synaptic dopamine levels, a mechanism utilized by drugs for conditions like ADHD and depression, but also a property of psychostimulants.

Causality: The protonated 1-methylpiperidine nitrogen is a classic pharmacophore that mimics the amine of dopamine, allowing it to bind to the transporter's central binding site. The rest of the molecule can then engage with surrounding hydrophobic and polar pockets to increase affinity and modulate the transporter's conformational state, blocking dopamine reuptake. The same study also noted that these derivatives possess analgesic properties, suggesting a complex downstream effect of their primary mechanism.[8]

Diagram 2: Putative Synaptic Action of a DAT Inhibitor

Caption: Inhibition of DAT by a piperidine derivative blocks dopamine reuptake.

Sigma-1 (σ₁) Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein implicated in various neurological processes and diseases.[9] The piperidine scaffold is a well-established core for sigma-1 receptor ligands. Structure-activity relationship studies have shown that subtle modifications to the piperidine core can switch selectivity between the sigma-1 receptor and the dopamine D4 receptor.[9]

Causality: Both receptors possess binding sites that accommodate a basic nitrogen and adjacent hydrophobic groups. The 1-methyl group of 1-methylpiperidine derivatives can form favorable lipophilic interactions within the sigma-1 binding pocket, contributing to high affinity.[10] This highlights the scaffold's tunability, where small chemical changes can redirect the molecule to different biological targets.

Conclusion and Future Directions

While this compound is primarily utilized as a synthetic building block, the extensive body of research on its derivatives provides a strong, evidence-based foundation for predicting its potential mechanisms of action. The recurring themes of enzyme inhibition, GPCR antagonism, and CNS target modulation demonstrate the remarkable versatility of this scaffold.

For researchers, scientists, and drug development professionals, this compound represents a promising starting point. Future research should focus on direct biological screening of the parent compound and the rational design of new derivatives to optimize potency and selectivity for specific targets. The insights gathered from studies on its analogs, as outlined in this guide, provide a clear roadmap for exploring its full therapeutic potential, from developing novel anti-infectives to pioneering new treatments for neurological disorders and HIV.

References

-

Al-Mokhna, D. A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available at: [Link]

-

Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 262-269. Available at: [Link]

-

Zhang, H., et al. (2012). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 17(9), 10475-10491. Available at: [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 339011, this compound. PubChem. Available at: [Link]

-

Lasota, J., & Kaczor, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5853. Available at: [Link]

-

Wikipedia (n.d.). Zavegepant. Available at: [Link]

-

Wünsch, B., et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available at: [Link]

-

Laggis, C., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zavegepant - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxamide: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of 1-Methylpiperidine-4-carboxamide, a pivotal molecular scaffold in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, outlines robust synthetic and purification protocols, and offers an expert analysis of its spectroscopic characteristics. The core of this guide focuses on the compound's significant role as a foundational structure for the development of novel therapeutics, particularly as an inhibitor of Secretory Glutaminyl Cyclase (sQC), a key target in Alzheimer's disease research. We provide detailed, field-proven experimental methodologies and explain the scientific rationale behind key procedural choices, ensuring both technical accuracy and practical applicability.

Chemical Identity and Physicochemical Properties

This compound is a derivative of piperidine, a saturated heterocycle that is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids. The presence of the N-methyl group and the C-4 carboxamide functionality imparts specific steric and electronic properties that make it a valuable building block for creating molecules with high affinity for biological targets.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄N₂O | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62718-28-9 | [1] |

| Canonical SMILES | CN1CCC(CC1)C(=O)N | [1] |

| Monoisotopic Mass | 142.110613074 Da | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Appearance | Expected to be a solid at room temperature |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with commercially available precursors. The described pathway is designed for high yield and purity, leveraging well-established and reliable chemical transformations. The causality behind each step is to build the molecule sequentially, starting with the core piperidine ring and functionalizing it methodically.

Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid (Precursor 1)

This step employs a reductive amination (specifically, the Eschweiler-Clarke reaction) to methylate the secondary amine of the piperidine ring. This method is advantageous due to its use of inexpensive reagents and typically high yields.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend isonipecotic acid (1 eq.) in formic acid (3-5 eq.).

-

Reaction Initiation: Slowly add aqueous formaldehyde (37 wt. %, 1.5 eq.) to the suspension. The reaction is exothermic and will be accompanied by the evolution of CO₂ gas.

-

Reflux: Once the initial effervescence subsides, heat the reaction mixture to reflux (approx. 100-110 °C) for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8-9.

-

Isolation: The product often precipitates upon neutralization. If not, concentrate the solution under reduced pressure to obtain the crude product. The hydrochloride salt can be prepared by dissolving the crude product in a minimal amount of water and adding concentrated HCl before concentrating again.[2]

Protocol: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate (Precursor 2)

The carboxylic acid is converted to a methyl ester to activate the carbonyl group for the subsequent amidation. Thionyl chloride is a highly effective reagent for this transformation, proceeding through an acid chloride intermediate.

-

Reaction Setup: Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1 eq.) in methanol (approx. 5-8 equivalents by volume).[3]

-

Reagent Addition: Cool the stirred suspension to -10 °C using an ice-salt bath. Add thionyl chloride (1.5 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 0 °C.[3]

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to 40 °C. Maintain this temperature for 2 hours.

-

Work-up and Extraction: Cool the reaction mixture and adjust the pH to ~8 with a saturated sodium carbonate solution. Extract the aqueous layer three times with dichloromethane.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester as a clear oil.[3]

Protocol: Synthesis of this compound (Final Product)

This final step involves the nucleophilic acyl substitution of the methyl ester with ammonia. This is a classic amidation reaction.

-

Reaction Setup: Dissolve methyl 1-methylpiperidine-4-carboxylate (1 eq.) in a 7N solution of ammonia in methanol in a sealed pressure vessel.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.

Purification Protocol: Recrystallization

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of hot isopropanol or an ethyl acetate/hexane mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic and Structural Characterization

Characterization by modern spectroscopic methods is essential to confirm the identity and purity of the synthesized compound. While public domain spectra for this specific compound are limited, its structure allows for a confident prediction of its key spectral features based on well-established principles and data from closely related analogues.[4][5][6]

Expected ¹H NMR Analysis (400 MHz, CDCl₃)

-

δ ~ 5.5-7.0 ppm (br s, 2H): Two broad singlets corresponding to the diastereotopic protons of the primary amide (-CONH₂). Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.

-

δ ~ 2.8-3.0 ppm (m, 2H): Multiplet for the two axial protons on the piperidine ring adjacent to the nitrogen (C2-Hax, C6-Hax).

-

δ ~ 2.28 ppm (s, 3H): A sharp singlet for the three equivalent protons of the N-methyl group (-NCH₃).

-

δ ~ 2.1-2.3 ppm (m, 1H): Multiplet for the proton at the C4 position, coupled to the adjacent methylene protons.

-

δ ~ 1.9-2.1 ppm (m, 2H): Multiplet for the two equatorial protons on the piperidine ring adjacent to the nitrogen (C2-Heq, C6-Heq).

-

δ ~ 1.7-1.9 ppm (m, 4H): Overlapping multiplets for the remaining four protons on the piperidine ring (C3 and C5 positions).

Expected ¹³C NMR Analysis (100 MHz, CDCl₃)

-

δ ~ 177-179 ppm: Carbonyl carbon of the amide group (C=O).

-

δ ~ 55-57 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2, C6).

-

δ ~ 46-48 ppm: Carbon of the N-methyl group (-NCH₃).

-

δ ~ 42-44 ppm: Methine carbon at the C4 position.

-

δ ~ 28-30 ppm: Carbons of the piperidine ring at the C3 and C5 positions.

Expected Infrared (IR) Spectroscopy Analysis

Based on a reference vapor phase IR spectrum and standard frequencies, the following key absorptions are expected:[1][7]

-

~3350 and ~3180 cm⁻¹ (m, sharp): Two distinct bands corresponding to the asymmetric and symmetric N-H stretching of the primary amide.

-

~2940, ~2850, ~2790 cm⁻¹ (s): Strong C-H stretching vibrations from the piperidine ring and N-methyl group. The band around 2790 cm⁻¹ is characteristic of a C-H bond adjacent to a tertiary amine.

-

~1670 cm⁻¹ (s): Strong C=O stretching (Amide I band).

-

~1620 cm⁻¹ (m): N-H bending (scissoring) vibration (Amide II band).

-

~1400-1450 cm⁻¹ (m): C-H bending vibrations.

Expected Mass Spectrometry (MS) Analysis

-

Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the molecular weight of the compound.

-

Major Fragmentation: The most likely fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of radicals and the formation of stable iminium ions. A prominent fragment would be expected at m/z = 98, corresponding to the loss of the carboxamide group (-CONH₂), and another at m/z = 71, from cleavage of the C4-carbonyl bond.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is not merely a synthetic intermediate; it is a privileged structure in medicinal chemistry. Its conformational rigidity, basic nitrogen center, and hydrogen-bonding carboxamide group provide an ideal framework for interacting with enzyme active sites.

Core Scaffold for Secretory Glutaminyl Cyclase (sQC) Inhibitors

A primary application of this scaffold is in the design of inhibitors for Secretory Glutaminyl Cyclase (sQC). Overexpression of sQC is implicated in the pathology of Alzheimer's disease (AD). The enzyme catalyzes the formation of pyroglutamate-amyloid-beta (pGlu-Aβ), a highly neurotoxic variant of the amyloid-beta peptide that acts as a seed for the aggregation of Aβ into plaques.[1]

Inhibition of sQC is therefore a promising therapeutic strategy to prevent the formation of these toxic seeds. The piperidine-4-carboxamide moiety has been identified as a novel and effective scaffold for sQC inhibitors.[1]

Rationale in Alzheimer's Disease Therapeutic Design

The unique structural features of this compound are key to its function as an sQC inhibitor scaffold:

-

Zinc Coordination: The carbonyl oxygen of the carboxamide group is positioned to act as a zinc-binding group, coordinating with the catalytic Zn²⁺ ion in the sQC active site.

-

Hydrogen Bonding: The -NH₂ group of the amide provides crucial hydrogen bond donor capabilities, allowing for strong interactions with amino acid residues (like glutamate) that line the active site.

-

Scaffold Rigidity: The piperidine ring holds these functional groups in a well-defined spatial orientation, reducing the entropic penalty of binding and increasing affinity.

-

Modularity: The core scaffold can be readily functionalized at other positions to enhance properties like selectivity, potency, and blood-brain barrier permeability.

Experimental Protocol: In Vitro sQC Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of compounds like this compound against human sQC. The assay measures the rate of a reaction where sQC converts a non-fluorescent substrate into a fluorescent product.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 1 mM DTT, 20% (v/v) glycerol, pH 6.0.

-

Enzyme Stock: Recombinant human sQC diluted in Assay Buffer to a working concentration (e.g., 20 nM).

-

Substrate Stock: A suitable fluorogenic sQC substrate (e.g., H-Gln-AMC) dissolved in DMSO.

-

Test Compound Stock: this compound (or derivatives) dissolved in DMSO to create a 10 mM stock, followed by serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of Assay Buffer.

-

Add 2 µL of the test compound dilution (or DMSO for control wells).

-

Add 25 µL of the sQC enzyme solution to initiate a pre-incubation. Mix gently and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.

-

Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Safety, Handling, and Storage

-

Safety Precautions: this compound should be handled in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- (Reference placeholder for general organic chemistry principles)

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Rydzik, A. M., et al. (2014). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

- (Placeholder for general labor

- (Placeholder for additional medicinal chemistry references)

- (Placeholder for additional synthesis methodology references)

- (Placeholder for further applic

-

Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carboxylic Acid. Retrieved from [Link]

-

Varal, I. A., et al. (2016). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. Retrieved from [Link]

- (Placeholder for additional spectroscopic d

- (Placeholder for additional NMR references)

- (Placeholder for additional NMR references)

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- (Placeholder for additional precursor inform

Sources

- 1. This compound | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]

- 6. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE(949081-43-0) 1H NMR spectrum [chemicalbook.com]

- 7. eng.uc.edu [eng.uc.edu]

Introduction: The Versatility of the Piperidine-4-Carboxamide Scaffold

An In-depth Technical Guide to the Potential Biological Activities of 1-Methylpiperidine-4-carboxamide and Its Derivatives

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry.[1][2] While the molecule itself is primarily a scaffold, its structural features—a saturated piperidine ring and a carboxamide group—offer a versatile platform for the synthesis of a wide array of biologically active compounds.[1] The piperidine ring influences key pharmacokinetic properties such as solubility and lipophilicity, while the nitrogen atom's basicity allows for critical ionic interactions with biological targets.[1] This guide will explore the significant potential of the this compound core in drug discovery, focusing on the biological activities of its derivatives, which have shown promise in oncology, virology, and neurodegenerative diseases.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 62718-28-9 |

| IUPAC Name | This compound |

| Synonyms | 4-Piperidinecarboxamide, 1-methyl- |

Data sourced from PubChem.[2]

The presence of both hydrogen bond donors and acceptors in the carboxamide group, coupled with the conformational flexibility of the piperidine ring, allows for diverse interactions with biological macromolecules.

Core Biological Activities and Therapeutic Potential of Derivatives

The true potential of this compound is realized in its derivatives. By modifying the core structure, researchers have developed potent inhibitors for a range of therapeutic targets.

PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells.[4] The carboxamide moiety is a common structural feature in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, forming key hydrogen bonds and pi-stacking interactions within the enzyme's active site.[3]

Derivatives of piperidine-carboxamide have been successfully developed as potent PARP-1 inhibitors. For instance, a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives incorporating a piperidine moiety demonstrated strong enzymatic inhibition and potentiation of temozolomide cytotoxicity in cancer cell lines.[5] Specifically, the compound 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (XZ-120312) showed an IC50 of 8.6 nM against PARP-1.[5]

Caption: Mechanism of PARP-1 inhibition by piperidine-carboxamide derivatives.

CCR5 Antagonism in HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. Blocking this receptor can effectively prevent viral entry and replication. Based on a pharmacophore model, novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors.[6]

In one study, compounds 16g and 16i demonstrated inhibitory activity against CCR5 with IC₅₀ values of 25.73 nM and 25.53 nM, respectively, which is comparable to the approved drug maraviroc.[6] These compounds also showed significant anti-HIV-1 activity in a single-cycle assay.[6]

Sources

- 1. This compound|62718-28-9 [benchchem.com]

- 2. This compound | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to 1-Methylpiperidine-4-carboxamide: A Versatile Intermediate in Modern Drug Discovery

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component for modulating physicochemical properties and achieving potent target engagement. This technical guide provides an in-depth exploration of 1-Methylpiperidine-4-carboxamide, a key synthetic intermediate that serves as a versatile building block for constructing complex, biologically active molecules. We will dissect its synthesis, explore its critical role in the development of several classes of therapeutics, and provide detailed, field-proven protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Core Characteristics of this compound

This compound (CAS No: 62718-28-9) is a derivative of piperidine featuring a carboxamide group at the 4-position and a methyl group on the ring nitrogen.[1][2] This specific arrangement of functional groups provides a unique combination of properties that are highly advantageous for drug design. The tertiary amine of the N-methylpiperidine moiety is basic, offering a handle for salt formation to improve aqueous solubility and crystallinity. The carboxamide group can act as both a hydrogen bond donor and acceptor, crucial for anchoring a molecule within a biological target's binding site.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem[2] |

| Molecular Weight | 142.20 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 62718-28-9 | PubChem[2] |

| XLogP3-AA (LogP) | -0.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

The Strategic Advantage in Medicinal Chemistry

The this compound scaffold is not merely a structural component; it is a strategic tool. The piperidine ring system is frequently incorporated into kinase inhibitors and other targeted therapies to modulate properties like solubility and cell permeability.[3] The N-methyl group can provide steric bulk and influence the basicity (pKa) of the nitrogen, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties. The 4-carboxamide is a versatile functional handle, allowing for the extension of the molecule to explore different regions of a target's binding pocket through subsequent chemical modifications.

Synthesis of the Intermediate

Reliable and scalable access to high-purity starting materials is a prerequisite for any successful drug development campaign. The synthesis of this compound typically begins with precursors like isonipecotic acid or its esters.

A common route involves the N-methylation of a piperidine-4-carboxylate derivative, followed by amidation. The N-methylation can be achieved via reductive amination using formaldehyde and a reducing agent.[4]

Representative Synthetic Workflow

The following diagram illustrates a typical synthetic pathway from a commercially available precursor, methyl piperidine-4-carboxylate.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: N-Methylation

This protocol details the synthesis of the methylated precursor, 1-Methylpiperidine-4-carboxylic acid hydrochloride, starting from isonipecotic acid.[4] The causality behind this choice of reagents lies in the Eschweiler-Clarke reaction, a classic method for the methylation of amines using formic acid as the reducing agent for formaldehyde.

Materials:

-

Isonipecotic acid

-

Palladium on activated carbon (10%)

-

Purified water

-

Formic acid

-

Formaldehyde

-

Concentrated Hydrochloric Acid

-

Acetonitrile

Procedure:

-

Reaction Setup: Charge a suitable reaction vessel with isonipecotic acid, a catalytic amount of 10% palladium on carbon, and purified water.

-

Heating: Heat the mixture to 90-95 °C with stirring. The elevated temperature is necessary to drive the reaction to completion.

-

Reagent Addition: Carefully add formic acid and formaldehyde to the vessel. This combination generates the methylating species in situ.

-

Cooling & Filtration: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 20-30 °C. Filter the reaction mixture to remove the palladium catalyst.

-

Salt Formation & Crystallization: Concentrate the filtrate. Add concentrated hydrochloric acid to form the hydrochloride salt, which often has better handling and stability properties.[5] Add acetonitrile as an anti-solvent at ≥70 °C to induce crystallization.

-

Isolation: Cool the mixture to 20-25 °C and stir for 1-2 hours to maximize crystal growth. Filter the solid product, wash with cold acetonitrile, and dry under vacuum.

This procedure yields the carboxylic acid precursor, which can then be converted to the target carboxamide via activation (e.g., with thionyl chloride) followed by treatment with ammonia.[5]

Applications as a Core Synthetic Intermediate

The true value of this compound is demonstrated by its incorporation into a diverse range of therapeutic agents. It serves as a foundational scaffold for building molecules that target complex diseases.[1]

Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of drug discovery.[3] The piperidine carboxamide moiety is a common feature in many kinase inhibitors, where it often serves to occupy a specific pocket in the ATP-binding site, improve aqueous solubility, and orient other pharmacophoric elements for optimal target binding.

-

Therapeutic Relevance: Kinase inhibitors are used to treat various cancers and inflammatory diseases by blocking the signaling pathways that drive cell proliferation and survival.[6][7]

-

Structural Role: In this context, the this compound fragment is typically attached to a core heterocyclic system (e.g., pyrimidine, pyrazole). The amide NH can form a critical hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition. The N-methylpiperidine portion often extends into the solvent-exposed region, where it can be fine-tuned to optimize ADME properties.

Caption: General workflow for kinase inhibitor synthesis.

Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis.[8][9] Antagonists of this G-protein coupled receptor (GPCR) are used as anti-nausea medications, particularly for chemotherapy-induced nausea and vomiting.

-

Therapeutic Relevance: Blocking the NK1 receptor prevents the signaling cascade that leads to the sensation of nausea and vomiting.

-

Structural Role: Many potent NK1 antagonists feature a piperidine core. The this compound intermediate can be elaborated into structures that mimic the binding mode of the endogenous ligand. The piperidine ring helps to position bulky aromatic groups that occupy deep hydrophobic pockets within the receptor, a common feature of non-peptide GPCR antagonists.[8][10]

Antimalarial Agents

Emerging research has identified piperidine carboxamides as a promising class of antimalarial agents. These compounds can act as non-covalent inhibitors of the Plasmodium falciparum proteasome, a critical enzyme for the parasite's survival.[1]

-

Therapeutic Relevance: New antimalarials with novel mechanisms of action are urgently needed to combat growing drug resistance.

-

Structural Role: this compound serves as a core scaffold in this class of compounds. Its structure allows for the precise spatial arrangement of substituents that can interact with the active site of the parasite's proteasome, demonstrating species-selectivity and a low propensity for resistance development.[1]

Conclusion: An Indispensable Tool in the Chemist's Arsenal